![molecular formula C12H18BrCl2N3O2 B13516527 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H17BrClN3O2 It is a derivative of piperazine, a heterocyclic organic compound, and contains both bromine and nitro functional groups
Vorbereitungsmethoden
The synthesis of 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-bromo-4-nitrotoluene, is prepared by nitrating 2-bromotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then brominated to introduce the bromine atom at the desired position.
Piperazine Introduction: The brominated nitro compound is reacted with 4-methylpiperazine under suitable conditions to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common reagents used in these reactions include sodium borohydride, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(2-Chloro-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-[(2-Bromo-4-aminophenyl)methyl]-4-methylpiperazine dihydrochloride: Contains an amino group instead of a nitro group.
1-[(2-Bromo-4-nitrophenyl)methyl]-4-ethylpiperazine dihydrochloride: Contains an ethyl group instead of a methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18BrCl2N3O2 |
|---|---|
Molekulargewicht |
387.10 g/mol |
IUPAC-Name |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H16BrN3O2.2ClH/c1-14-4-6-15(7-5-14)9-10-2-3-11(16(17)18)8-12(10)13;;/h2-3,8H,4-7,9H2,1H3;2*1H |
InChI-Schlüssel |
NJOXLMMIXYTYQA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13516446.png)
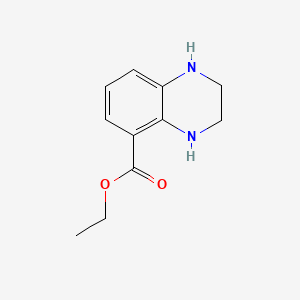
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
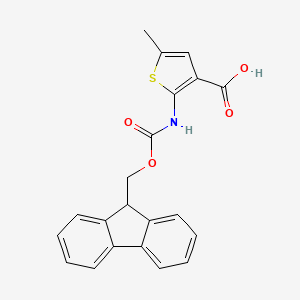
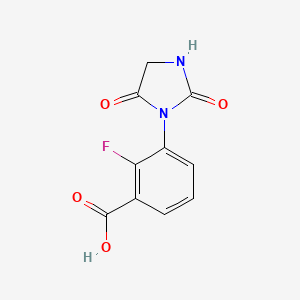
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B13516470.png)
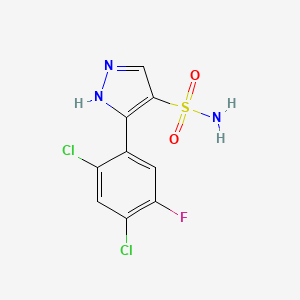
![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)

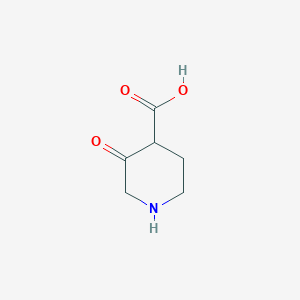
![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
